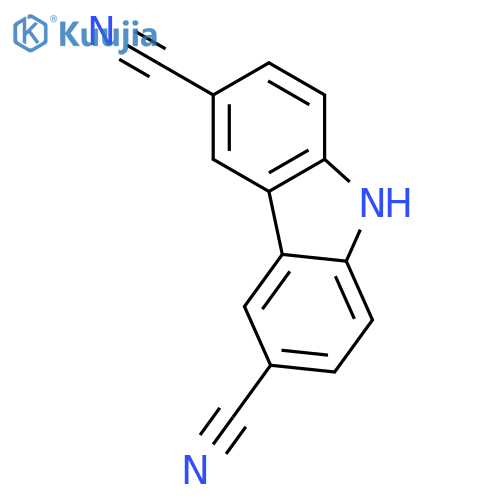

Cas no 57103-03-4 (9H-Carbazole-3,6-dicarbonitrile)

9H-Carbazole-3,6-dicarbonitrile 化学的及び物理的性質

名前と識別子

-

- 9H-Carbazole-3,6-dicarbonitrile

- 3,6-Dicyanocarbazole

- YSZC1275

- CS-0169915

- doi:10.14272/TZXYZCGWHFCFDX-UHFFFAOYSA-N.1

- DTXSID50444738

- 57103-03-4

- SCHEMBL606784

- 10.14272/TZXYZCGWHFCFDX-UHFFFAOYSA-N.1

- FT-0726629

- TZXYZCGWHFCFDX-UHFFFAOYSA-N

- 3,6-Dicyano-9H-Carbazole

- BS-51902

- MFCD24549598

- E80510

- DA-35376

-

- インチ: InChI=1S/C14H7N3/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-6,17H

- InChIKey: TZXYZCGWHFCFDX-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C3C(N2)=CC=C(C#N)C=3)C=C(C#N)C=1

計算された属性

- せいみつぶんしりょう: 217.06411

- どういたいしつりょう: 217.063997236g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 0

- 複雑さ: 360

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: >360 ºC

- ようかいど: Insuluble (1.0E-3 g/L) (25 ºC),

- PSA: 63.37

9H-Carbazole-3,6-dicarbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1084306-250mg |

9H-Carbazole-3,6-dicarbonitrile |

57103-03-4 | 95% | 250mg |

$150 | 2024-06-06 | |

| Chemenu | CM363030-250mg |

9h-carbazole-3,6-dicarbonitrile |

57103-03-4 | 95%+ | 250mg |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | Y1084306-1g |

9H-Carbazole-3,6-dicarbonitrile |

57103-03-4 | 95% | 1g |

$265 | 2024-06-06 | |

| Alichem | A449038164-10g |

9H-Carbazole-3,6-dicarbonitrile |

57103-03-4 | 97% | 10g |

$1621.40 | 2023-09-01 | |

| Ambeed | A477333-100mg |

9H-Carbazole-3,6-dicarbonitrile |

57103-03-4 | 97% | 100mg |

$65.0 | 2025-02-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240555-100mg |

9H-carbazole-3,6-dicarbonitrile |

57103-03-4 | 98% | 100mg |

¥489.00 | 2024-05-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240555-250mg |

9H-carbazole-3,6-dicarbonitrile |

57103-03-4 | 98% | 250mg |

¥1003.00 | 2024-05-08 | |

| Ambeed | A477333-250mg |

9H-Carbazole-3,6-dicarbonitrile |

57103-03-4 | 97% | 250mg |

$95.0 | 2025-02-25 | |

| A2B Chem LLC | AG78629-1g |

9H-Carbazole-3,6-dicarbonitrile |

57103-03-4 | 97% | 1g |

$293.00 | 2024-04-19 | |

| Aaron | AR00EKHD-1g |

9H-Carbazole-3,6-dicarbonitrile |

57103-03-4 | 97% | 1g |

$244.00 | 2025-02-12 |

9H-Carbazole-3,6-dicarbonitrile 関連文献

-

Won Jae Chung,Jun Yeob Lee J. Mater. Chem. C 2021 9 7458

-

Sung Yong Byeon,Kyung Hyung Lee,Jun Yeob Lee J. Mater. Chem. C 2020 8 5832

-

Casey A. Rowland,Glenn P. A. Yap,Eric D. Bloch Dalton Trans. 2020 49 16340

-

Sung Yong Byeon,Kyung Hyung Lee,Jun Yeob Lee J. Mater. Chem. C 2021 9 15095

-

Rajendra Kumar Konidena,K. R. Justin Thomas,Deepak Kumar Dubey,Snehasis Sahoo,Jwo-Huei Jou Chem. Commun. 2017 53 11802

-

Sung Yong Byeon,Kyung Hyung Lee,Jun Yeob Lee J. Mater. Chem. C 2021 9 1966

-

Chan Seok Oh,Jun Yeob Lee,Chang Ho Noh,Sung Han Kim J. Mater. Chem. C 2016 4 3792

9H-Carbazole-3,6-dicarbonitrileに関する追加情報

Introduction to 9H-Carbazole-3,6-dicarbonitrile (CAS No. 57103-03-4)

9H-Carbazole-3,6-dicarbonitrile, with the chemical formula C10H4N2, is a heterocyclic organic compound belonging to the carbazole family. This compound has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its versatile structural framework and potential applications. The presence of two cyano groups at the 3 and 6 positions enhances its reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.

The CAS No. 57103-03-4 uniquely identifies this compound in scientific literature and commercial databases, facilitating accurate referencing and research. Carbazole derivatives have long been studied for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. Among these derivatives, 9H-Carbazole-3,6-dicarbonitrile stands out due to its ability to serve as a precursor in the development of novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the importance of nitrogen-containing heterocycles in drug design. The cyano groups in 9H-Carbazole-3,6-dicarbonitrile not only contribute to its electronic properties but also provide sites for further functionalization. This characteristic has been exploited in the synthesis of complex molecules with enhanced binding affinity to biological targets.

In materials science, 9H-Carbazole-3,6-dicarbonitrile has shown promise as a building block for organic semiconductors and optoelectronic materials. Its rigid aromatic structure and electron-withdrawing cyano groups make it an ideal candidate for designing molecules with tunable electronic properties. These properties are particularly relevant in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

One of the most compelling aspects of 9H-Carbazole-3,6-dicarbonitrile is its role in the synthesis of carbazole-based drugs that exhibit significant therapeutic potential. For instance, researchers have demonstrated its utility in creating derivatives that target specific enzymes involved in cancer progression. The cyano groups facilitate further modifications, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds.

The synthesis of 9H-Carbazole-3,6-dicarbonitrile typically involves multi-step organic reactions starting from readily available carbazole precursors. The introduction of cyano groups can be achieved through cyanation reactions, which can be performed using various cyanating agents such as copper(I) cyanide or potassium cyanide under controlled conditions. These synthetic pathways have been optimized to ensure high yields and purity, making 9H-Carbazole-3,6-dicarbonitrile accessible for both academic research and industrial applications.

Recent studies have also explored the computational modeling of 9H-Carbazole-3,6-dicarbonitrile to predict its interactions with biological targets. Molecular docking simulations have revealed that this compound can bind effectively to proteins involved in neurological disorders, suggesting its potential as a lead compound for drug development. These computational approaches complement experimental work by providing insights into binding affinities and mechanism-of-action.

The environmental impact of synthesizing and utilizing 9H-Carbazole-3,6-dicarbonitrile has also been a point of interest. Researchers are increasingly focusing on green chemistry principles to develop more sustainable synthetic routes. For example, catalytic methods that minimize waste and energy consumption are being explored as alternatives to traditional synthetic approaches.

In conclusion, 9H-Carbazole-3,6-dicarbonitrile (CAS No. 57103-03-4) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable intermediate for developing novel drugs and advanced materials. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of innovation in these fields.

57103-03-4 (9H-Carbazole-3,6-dicarbonitrile) 関連製品

- 15861-36-6(1H-Indole-6-carbonitrile)

- 3613-02-3(4-Methyl-1H-indole-6-carbonitrile)

- 67360-38-7(Quinoline-7-carbonitrile)

- 885522-54-3(6-Methyl-1H-indole-4-carbonitrile)

- 15861-24-2(5-Cyanoindole)

- 57955-18-7(9H-Carbazole-2-carbonitrile)

- 23395-72-4(6-Cyanoquinoline)

- 57102-93-9(9H-Carbazole-3-carbonitrile)

- 16136-52-0(1H-indole-4-carbonitrile)

- 152146-59-3(4-(2-Butyl-5-formyl-1H-imidazol-1-yl)methylbenzoic Acid)